molecular formula C7H9Cl2NO B1630971 2-Chloro-5-methoxyaniline hydrochloride CAS No. 85006-21-9

2-Chloro-5-methoxyaniline hydrochloride

Cat. No.: B1630971
CAS No.: 85006-21-9
M. Wt: 194.06 g/mol
InChI Key: NQWBPXKJBZYGHZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyaniline hydrochloride is a chemical compound that appears as a white to gray to brown powder or crystal . It is mainly used as a color developer for dyeing and printing of cotton, viscose, silk, and nylon fabrics .


Synthesis Analysis

The synthesis of this compound involves methoxylation, reduction, and salt-forming reaction of 2,5-dichloronitrobenzene .


Molecular Structure Analysis

The molecular formula of this compound is C7H8ClNO·HCl, and its molecular weight is 194.06 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that anilines like this compound can undergo a variety of reactions, including nucleophilic substitution and reduction .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a density of 1.261 g/mL at 25 °C . It is soluble in ethanol and ether .

Scientific Research Applications

  • Synthesis of Ring-Substituted Aminobenzenesulphonic Acids :

    • Researchers Kapoor, Kapoor, and Singh (2010) demonstrated the synthesis of ring-substituted aminobenzenesulphonic acids using 2-methoxyaniline, a related compound to 2-Chloro-5-methoxyaniline hydrochloride. This synthesis was achieved via proton transfer under thermal and microwave irradiations, showcasing its potential in creating compounds with specific sulfonic acid substitutions (I. Kapoor, M. Kapoor, & Gurdip Singh, 2010).
  • Polymerization and Characterization of Methoxyanilines :

    • Sayyah, El-Salam, and Bahgat (2002) explored the aqueous polymerization of 3-methoxyaniline, closely related to this compound, studying the influence of various factors on the polymerization rate and the properties of the resulting polymer. This research provides insight into the chemical behavior of methoxyaniline derivatives in polymerization (S. M. Sayyah, H. M. A. El-Salam, & A. Bahgat, 2002).
  • Metabolism in Soil :

    • The study by Briggs and Ogilvie (1971) investigated the metabolism of 3-Chloro-4-methoxyaniline in soil, analyzing how this compound and its derivatives behave in an environmental context. Though not directly about this compound, this research provides valuable insights into how similar compounds might interact with soil ecosystems (G. Briggs & S. Ogilvie, 1971).
  • Chemical Synthesis for Biological Activities :

    • Johnson et al. (2022) described the synthesis of 5-Ethylsulfonyl-2-methoxyaniline, another derivative of methoxyaniline, highlighting its use in preparing compounds with various biological activities. This study underscores the importance of methoxyaniline derivatives in synthesizing biologically active molecules (Hunter Johnson et al., 2022).
  • Electrochemical Studies and Applications :

    • Gonçalves, Mattoso, and Bulhões (1994) conducted electrochemical studies on poly(o-methoxyaniline) films, providing insights into the electroactivity and stability of polymers derived from methoxyaniline compounds. Such studies are crucial for applications in electronics and materials science (D. Gonçalves, L. Mattoso, & L. Bulhões, 1994).
  • Corrosion Protection for Mild Steel :

    • Research by Sayyah et al. (2007) on the electropolymerization of 2-methoxyaniline and its application as a corrosion protection for mild steel in an acidic medium indicates the potential use of this compound derivatives in industrial applications, especially in corrosion protection (S. M. Sayyah, M. El-Rabiey, H. El-Feky, & A. F. Gaber, 2007).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-5-methoxyaniline hydrochloride involves the reaction of 2-Chloro-5-nitroaniline with methanol and hydrogen chloride gas to form 2-Chloro-5-methoxyaniline, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-Chloro-5-nitroaniline", "Methanol", "Hydrogen chloride gas", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-Chloro-5-nitroaniline is dissolved in methanol.", "Step 2: Hydrogen chloride gas is bubbled through the solution to reduce the nitro group to an amino group, forming 2-Chloro-5-methoxyaniline.", "Step 3: The solution is evaporated to remove excess methanol.", "Step 4: The resulting solid is dissolved in hydrochloric acid to form 2-Chloro-5-methoxyaniline hydrochloride.", "Step 5: The solution is filtered and the solid product is collected and dried." ] }

85006-21-9

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

(2-chloro-5-methoxyphenyl)azanium;chloride

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H

InChI Key

NQWBPXKJBZYGHZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)N.Cl

Canonical SMILES

COC1=CC(=C(C=C1)Cl)[NH3+].[Cl-]

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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